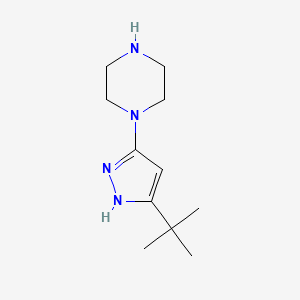

1-(3-(tert-butyl)-1H-pyrazol-5-yl)piperazine

Descripción general

Descripción

1-(3-(tert-butyl)-1H-pyrazol-5-yl)piperazine is a heterocyclic compound that features both a pyrazole and a piperazine ring. The tert-butyl group attached to the pyrazole ring enhances the compound’s stability and lipophilicity, making it a valuable intermediate in various chemical syntheses and pharmaceutical applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-(tert-butyl)-1H-pyrazol-5-yl)piperazine typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, or the ring opening of aziridines under the action of N-nucleophiles . One common method includes the reaction of 1-(3-(tert-butyl)-1H-pyrazol-5-yl)amine with piperazine under basic conditions, often using a solvent like dichloromethane or ethanol .

Industrial Production Methods

Industrial production methods for this compound may involve more efficient synthetic routes, such as the use of diethylamine as a starting material, followed by chlorination, Boc protection, and cyclization. These methods aim to achieve higher yields, enhanced purity, and reduced environmental impact .

Análisis De Reacciones Químicas

Types of Reactions

1-(3-(tert-butyl)-1H-pyrazol-5-yl)piperazine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions are common, where the piperazine ring can be substituted with various electrophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Alkyl halides, acyl chlorides, sulfonyl chlorides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or alcohols, while substitution reactions can produce a wide range of derivatives with different functional groups .

Aplicaciones Científicas De Investigación

1-(3-(tert-butyl)-1H-pyrazol-5-yl)piperazine is a compound that has garnered interest in various fields of scientific research due to its diverse applications. This article explores its applications, particularly in pharmacology and medicinal chemistry, highlighting documented case studies and relevant data.

Antidepressant and Anxiolytic Effects

Research indicates that this compound exhibits significant antidepressant and anxiolytic properties. In animal models, this compound has been shown to reduce symptoms of depression and anxiety, suggesting its potential as a therapeutic agent for mood disorders. Studies have utilized behavioral tests such as the forced swim test and elevated plus maze to evaluate its efficacy in these areas.

Anti-inflammatory Activity

The compound has also demonstrated anti-inflammatory effects, making it a candidate for treating conditions characterized by inflammation. In vitro studies have shown that it can inhibit pro-inflammatory cytokines, which are crucial mediators in inflammatory responses. This property is particularly relevant in the context of autoimmune diseases and chronic inflammatory conditions.

Antimicrobial Activity

Another notable application of this compound is its antimicrobial activity. Laboratory tests reveal that it possesses inhibitory effects against various bacterial strains, indicating potential use in developing new antimicrobial agents. This aspect is critical given the rising concern over antibiotic resistance in pathogenic bacteria.

Case Study 1: Antidepressant Efficacy

In a controlled study involving rodents, researchers administered varying doses of this compound and observed behavioral changes over several weeks. The results indicated a dose-dependent reduction in depressive-like behaviors, with significant differences noted compared to control groups receiving placebo treatments. This study underscores the compound's potential for further development into antidepressant therapies.

Case Study 2: Anti-inflammatory Mechanism

A separate investigation focused on the anti-inflammatory properties of this compound involved human cell lines exposed to inflammatory stimuli. The results showed that treatment with this compound led to a marked decrease in the release of interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), two key inflammatory markers. This suggests that the compound may modulate inflammatory pathways effectively.

Case Study 3: Antimicrobial Testing

In antimicrobial testing, this compound was evaluated against both Gram-positive and Gram-negative bacteria. The compound exhibited significant antibacterial activity, particularly against strains resistant to conventional antibiotics, highlighting its potential as a lead compound for new antimicrobial drug development.

Mecanismo De Acción

The mechanism of action of 1-(3-(tert-butyl)-1H-pyrazol-5-yl)piperazine involves its interaction with specific molecular targets and pathways. The compound may act on neurotransmitter receptors, enzymes, or ion channels, modulating their activity and leading to various physiological effects. Detailed studies on its binding affinities and interactions with biological macromolecules are essential to fully understand its mechanism of action .

Comparación Con Compuestos Similares

Similar Compounds

1-(4-(3,5-di-tert-butyl-4-hydroxybenzyl)piperazine: Another piperazine derivative with similar structural features but different biological activities.

1-BOC-Piperazine: A widely used intermediate in the synthesis of biologically active compounds.

Uniqueness

1-(3-(tert-butyl)-1H-pyrazol-5-yl)piperazine stands out due to its unique combination of a pyrazole and piperazine ring, along with the presence of a tert-butyl group. This structure imparts distinct chemical and biological properties, making it a versatile compound in various fields of research and industry .

Actividad Biológica

1-(3-(tert-butyl)-1H-pyrazol-5-yl)piperazine is a compound that has garnered interest in pharmacological research due to its diverse biological activities. This article reviews the synthesis, biological properties, and potential therapeutic applications of this compound, supported by data tables and relevant case studies.

Synthesis and Structural Characteristics

The compound is synthesized through various methods involving the coupling of tert-butyl pyrazole with piperazine. The structural formula can be represented as follows:

This molecular structure features a piperazine ring substituted with a tert-butyl pyrazole moiety, which is critical for its biological activity.

1. Antidepressant and Anxiolytic Effects

Recent studies have demonstrated that derivatives of piperazine, including this compound, exhibit significant antidepressant and anxiolytic properties. In behavioral tests on mice, the compound showed increased time spent in the center of an open field test (OFT), indicating reduced anxiety levels. Additionally, it decreased immobility times in forced swim tests (FST) and tail suspension tests (TST), suggesting potential antidepressant activity mediated through serotonergic pathways .

2. Anti-inflammatory Activity

The anti-inflammatory potential of pyrazole derivatives has been well-documented. For instance, compounds similar to this compound have shown significant inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in inflammation pathways. A comparative study indicated that certain derivatives had IC50 values significantly lower than standard anti-inflammatory drugs like diclofenac .

| Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) | Selectivity Index |

|---|---|---|---|

| This compound | 5.40 | 0.01 | 344.56 |

| Diclofenac | 54.65 | N/A | N/A |

3. Antimicrobial Activity

The introduction of pyrazole and piperazine moieties has also been linked to enhanced antimicrobial properties. A recent study indicated that derivatives of myricetin containing these groups exhibited significant antibacterial activity against various pathogens, outperforming traditional agents .

Case Study 1: Neuropharmacological Effects

In a controlled study assessing the neuropharmacological effects of piperazine derivatives, this compound was evaluated for its impact on anxiety and depression models in rodents. The results indicated a marked reduction in anxiety-like behavior and improved mood stabilization, thus supporting its potential as a therapeutic agent for mood disorders .

Case Study 2: Anti-inflammatory Efficacy

Another study investigated the anti-inflammatory effects of this compound using carrageenan-induced paw edema in rats. The results demonstrated significant reductions in edema compared to control groups, confirming its efficacy as an anti-inflammatory agent .

Propiedades

IUPAC Name |

1-(5-tert-butyl-1H-pyrazol-3-yl)piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N4/c1-11(2,3)9-8-10(14-13-9)15-6-4-12-5-7-15/h8,12H,4-7H2,1-3H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGUXSCZOJYKPPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=NN1)N2CCNCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.